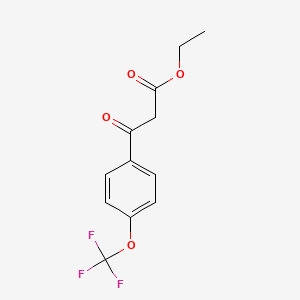

Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate

Description

Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate (CAS: 252955-06-9) is a β-keto ester derivative featuring a para-trifluoromethoxy-substituted phenyl group. Its molecular formula is C₁₂H₁₁F₃O₄, with a molecular weight of 276.21 g/mol. This compound is widely used as a synthetic intermediate in medicinal chemistry and materials science. Key applications include its role in synthesizing triazolopyrimidines (anti-tubercular agents) and imidazo[1,2-a]pyrimidines . The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, influencing reactivity and biological activity through enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Synthesis:

The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 4-(trifluoromethoxy)benzoyl chloride under basic conditions . Alternative routes involve sodium hydride-mediated reactions in tetrahydrofuran (THF) with aryl ketones .

Properties

IUPAC Name |

ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)19-12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDBXRIZLMRCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443192 | |

| Record name | Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252955-06-9 | |

| Record name | Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate serves as a building block in organic synthesis. It is utilized for creating more complex molecules, particularly those requiring trifluoromethyl groups, which enhance stability and lipophilicity.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anti-inflammatory properties. Its lipophilic nature allows it to penetrate biological membranes effectively, making it a candidate for various therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as an intermediate in pharmaceutical synthesis . Its unique structure may contribute to the development of novel drugs with enhanced efficacy.

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Preliminary studies have shown effectiveness against:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| S. pneumoniae | Moderate sensitivity | |

| A. fumigatus | Effective antifungal action |

Additionally, this compound has been studied for its anticancer properties, showing potential in modulating enzyme activity related to cancer cell proliferation.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer progression, leading to decreased cell viability in vitro.

- Clinical Trials : Ongoing clinical trials are assessing the compound's efficacy in combination therapies for cancer treatment, showing promising results in enhancing the effects of existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Steric Effects : Ortho-substituted analogs (e.g., 334778-38-0) exhibit steric hindrance, reducing yields in cyclization reactions compared to para-substituted derivatives .

- Biological Activity : Para-substituted derivatives (252955-06-9, 106263-53-0) show higher anti-tubercular activity due to optimized lipophilicity and target binding .

Ester Group Variations

Replacing the ethyl ester with methyl (e.g., 93618-66-7) reduces molecular weight and alters solubility.

Heterocyclic and Chromenyl Derivatives

- Thiophene Analog: Ethyl 3-oxo-3-(2-thienyl)propanoate (CAS: Not provided) is used in synthesizing luminescent bithiophene derivatives for optoelectronic materials .

- Chromenyl Derivative: Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (573973-49-6) demonstrates expanded conjugation, relevant to dye and sensor applications .

Anti-Tubercular Activity

Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate serves as a precursor to triazolopyrimidines (e.g., compound 4j in ), which exhibit MIC values of 0.12–0.25 µg/mL against Mycobacterium tuberculosis. Comparatively, the trifluoromethyl analog (106263-53-0) shows slightly reduced potency (MIC: 0.5–1.0 µg/mL), likely due to differences in hydrogen-bonding capacity .

Commercial Availability and Pricing

Suppliers such as CymitQuimica and Shanghai Yuanye Bio-Technology list the para-trifluoromethoxy derivative (252955-06-9) at ¥7,630/5g . Meta- and ortho-substituted analogs are less commonly available, reflecting higher synthesis complexity and niche demand.

Biological Activity

Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate, with the CAS number 642451-74-9, is a synthetic compound characterized by its trifluoromethoxy substitution on a phenyl ring. This compound belongs to a class of β-keto esters known for their diverse biological activities, including potential applications in medicinal chemistry and material science. The molecular formula of this compound is C₁₂H₁₁F₃O₄, and it has a molecular weight of approximately 276.21 g/mol .

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Molecular Weight | 276.21 g/mol |

| CAS Number | 642451-74-9 |

| LogP (octanol-water) | Not available |

Biological Activity

Research on the specific biological activities of this compound is limited; however, compounds with similar structures have demonstrated various pharmacological properties, including:

- Antimicrobial Activity : Compounds with trifluoromethoxy groups often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.

- Anticancer Properties : Similar β-keto esters have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides insight into its potential biological activities:

- Antiviral Activity : A study highlighted that structurally related compounds exhibited significant antiviral effects against HIV and other viruses by inhibiting viral entry into host cells . This suggests that this compound may also possess similar antiviral properties.

- Mechanistic Studies : Investigations into the mechanism of action for similar compounds revealed interactions with viral glycoproteins, indicating a potential pathway for this compound to exert antiviral effects .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | Anticancer, Antiviral |

| Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | 112811-68-4 | Antimicrobial, Anti-inflammatory |

| Ethyl 3-oxo-3-(4-fluorophenyl)propanoate | Not Available | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.